benzyl (2-oxo-2-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)ethyl)carbamate
Description
Benzyl (2-oxo-2-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)ethyl)carbamate is a heterocyclic compound featuring a fused thiazolo[5,4-c]azepin core, a carbamate group, and an amide linker. The benzyl carbamate group enhances solubility and serves as a protective moiety in synthetic routes, as observed in related carbamate derivatives .
Synthetic approaches to such compounds often involve multi-step reactions, including cyclization, carbamate formation, and amide coupling. For example, benzyl carbamate intermediates are frequently synthesized via nucleophilic substitution or condensation reactions, as demonstrated in the preparation of benzyl (2-amino-2-thioxoethyl)carbamate using ethanol and thiourea derivatives .
Properties
IUPAC Name |
benzyl N-[2-oxo-2-[(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)amino]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c22-13(9-19-17(24)25-10-11-5-2-1-3-6-11)21-16-20-12-7-4-8-18-15(23)14(12)26-16/h1-3,5-6H,4,7-10H2,(H,18,23)(H,19,24)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQCLMWSZOSBHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)CNC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl (2-oxo-2-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)ethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity based on available literature, highlighting key findings and research studies.
Structure and Properties
The compound is characterized by a complex structure that includes a benzyl group, a carbamate moiety, and a thiazolo[5,4-c]azepin core. The structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets due to the presence of functional groups capable of forming hydrogen bonds and other interactions.
Antimicrobial Activity
Research has indicated that compounds similar to benzyl carbamate derivatives exhibit antimicrobial properties. For instance, studies have shown that benzyl carbamates can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Compounds containing the thiazolo[5,4-c]azepin structure have been investigated for their anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through mechanisms such as caspase activation and modulation of cell cycle progression . Notably, benzyl carbamate derivatives have shown selective toxicity towards cancer cells while sparing normal cells.
Neuropharmacological Effects
The potential neuropharmacological effects of this compound have also been explored. Preliminary studies suggest that it may interact with neurotransmitter systems, potentially acting as a modulator for dopamine receptors . This interaction could provide insights into its use in treating neurological disorders.
Case Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial efficacy of similar benzyl carbamate derivatives found that certain modifications to the structure significantly enhanced activity against Gram-positive bacteria. The study reported minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Staphylococcus aureus .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 10 | Staphylococcus aureus |
| Compound B | 25 | Escherichia coli |
| Benzyl Carbamate | 50 | Pseudomonas aeruginosa |
Case Study 2: Anticancer Properties
In another study evaluating the anticancer properties of thiazolo[5,4-c]azepin derivatives, researchers observed significant cytotoxic effects in human breast cancer cells (MCF-7). The compound induced apoptosis through the intrinsic pathway as evidenced by increased levels of cytochrome c in the cytosol and activation of caspases .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis via caspase activation |
| HeLa | 20 | Cell cycle arrest |
Comparison with Similar Compounds
Structural Analog 1: 2-(2-Benzyl-3-oxo-2,3,4,5-tetrahydrobenz[f][1,4]oxazepin-4-yl)-N-[2-(4-pyridyl)ethyl]acetamide
Core Structure : Benz[f][1,4]oxazepin (oxygen-containing seven-membered ring fused to a benzene ring).
Functional Groups : Acetamide, pyridyl ethyl substituent.
Key Differences :
- The oxazepin ring replaces the thiazoloazepin system, altering electronic properties and hydrogen-bonding capacity. Oxygen in the oxazepin ring reduces sulfur-mediated interactions (e.g., metal coordination) compared to the thiazole moiety in the target compound.
- Synthesis involves lithium hydroxide-mediated hydrolysis in THF–MeOH–H₂O, followed by acidification to pH 3 for carboxylate protonation .
Structural Analog 2: 5-(4-Chlorophenyl)-4-oxo-2-thioxo-1,3,4,5-tetrahydro-2H-benzo[4',5']thiazolo[3',2':1,6]pyrido[2,3-d]pyrimidine-6-carbonitrile
Core Structure : Thiazolo-pyrido-pyrimidine (three fused rings: thiazole, pyridine, pyrimidine).
Functional Groups : Chlorophenyl, nitrile, thiocarbonyl.
Key Differences :
Structural Analog 3: Benzyl (2-oxopropyl)carbamate
Core Structure : Simple carbamate with a ketone side chain.
Functional Groups : Benzyl carbamate, oxopropyl group.
Key Differences :
- Synthesis involves straightforward carbamate formation under anhydrous conditions, as seen in reactions with pyridine and bromoacetic acid .
Q & A
(Basic) What are the common synthetic routes for this compound, and what catalysts/solvents optimize yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, leveraging carbamate and thiazoloazepin precursors. A validated approach includes:
- Step 1: Condensation of 4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-amine with a glyoxal derivative to form the 2-oxoethylamino intermediate.
- Step 2: Carbamate formation via reaction with benzyl chloroformate under basic conditions (e.g., triethylamine in dry dichloromethane).
- Catalysts/Solvents: Palladium or copper catalysts enhance coupling efficiency in analogous thiazole syntheses , while dimethylformamide (DMF) or toluene optimizes solubility and yield in carbamate reactions .
- Yield Optimization: Microwave-assisted synthesis (e.g., 50–60°C, 30–50 min) can improve reaction rates and purity compared to traditional reflux .
(Basic) How is structural characterization performed, and what spectroscopic markers are critical?
Methodological Answer:
Key techniques include:
- IR Spectroscopy: Detect carbonyl stretches (C=O) at ~1680–1720 cm⁻¹ (oxo and carbamate groups) and N–H bending (~1550 cm⁻¹) .
- NMR (¹H/¹³C):
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., expected [M+H]⁺ for C₁₇H₁₈N₆O₄: 370.369) .
(Advanced) What computational strategies predict this compound’s bioactivity and target interactions?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases, proteases). Focus on the thiazoloazepin core’s hydrogen-bonding with catalytic residues .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Monitor RMSD (<2 Å indicates stable binding) .
- QSAR Modeling: Train models using descriptors like logP, polar surface area, and topological indices to predict ADMET properties .
(Advanced) How can crystallographic data resolve structural ambiguities, and what refinement tools are recommended?
Methodological Answer:
- Data Collection: Use synchrotron X-ray sources (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data. Monitor twinning via Rint values .
- Software:
- Validation: Check CCDC deposition (e.g., residual density <0.3 eÅ⁻³) and Platon alerts for steric clashes .
(Advanced) How do structural analogs compare in reactivity and bioactivity?
Methodological Answer:
Reactivity Differences:
- Thiazoloazepin’s fused ring enhances metabolic stability over benzyl carbamates .
- Quinazolinones exhibit stronger π-π stacking with targets but lower solubility .
(Basic) What solvent systems are optimal for in vitro assays, given solubility limitations?
Methodological Answer:
-
Primary Solvents: DMSO (stock solutions, ≤10% v/v) or ethanol for initial dissolution.
-
Aqueous Buffers: Use 0.1% Tween-80 in PBS (pH 7.4) to enhance solubility. Centrifuge (10,000 rpm, 5 min) to remove particulates .
-
Critical Solubility Data:
Solvent Solubility (mg/mL) DMSO 25–30 Ethanol 10–15 PBS (pH 7.4) 0.5–1.0
(Advanced) What strategies mitigate conflicting bioactivity data across studies?
Methodological Answer:
- Assay Standardization: Use identical cell lines (e.g., HEK293 vs. HeLa) and positive controls (e.g., staurosporine for kinase inhibition) .
- Dose-Response Curves: Calculate IC₅₀ values in triplicate, ensuring Hill slopes between 0.8–1.2.
- Contradiction Analysis: Cross-validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
(Advanced) How is the compound’s stability assessed under physiological conditions?
Methodological Answer:
- pH Stability: Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via HPLC at 0, 6, 12, 24 h .
- Plasma Stability: Use human plasma (90% v/v) with EDTA. Quench with acetonitrile, then quantify parent compound via LC-MS .
- Light/Thermal Stability: Store at 4°C (dark) vs. 25°C (ambient light). Assess by NMR for isomerization or oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
